

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-butanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2-butanone

Cat. No.: B1330396

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of **3-bromo-2-butanone**, a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} The primary focus of this document is the detailed methodology for the acid-catalyzed bromination of 2-butanone, which is the most common and regioselective route to the desired product. This guide also explores alternative synthetic approaches and provides a thorough compilation of the physicochemical and spectroscopic data for **3-bromo-2-butanone** to aid in its characterization. The information presented is intended to be a practical resource for researchers and professionals involved in chemical synthesis and drug development.

Introduction

3-Bromo-2-butanone, also known as 3-bromobutan-2-one, is a halogenated ketone with the chemical formula C₄H₇BrO.^{[1][3][4][5]} Its utility as a synthetic intermediate stems from the presence of two reactive functional groups: a carbonyl group and an alkyl bromide. This bifunctionality allows for a wide range of subsequent chemical transformations, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^{[1][2]} This guide will detail the reagents, experimental conditions, and underlying mechanisms for the synthesis of this important compound.

Physicochemical and Spectroscopic Data

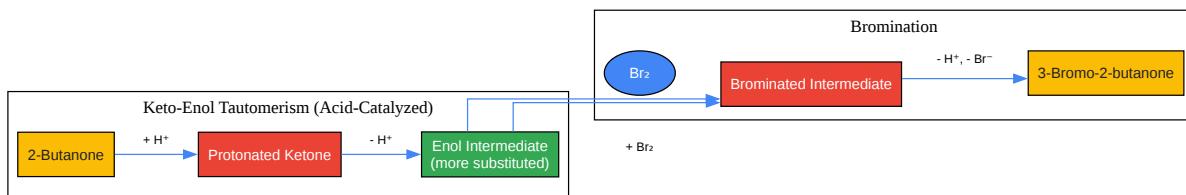
A thorough understanding of the physical and spectral properties of **3-bromo-2-butanone** is essential for its proper handling, purification, and characterization. The following tables summarize key quantitative data for this compound.

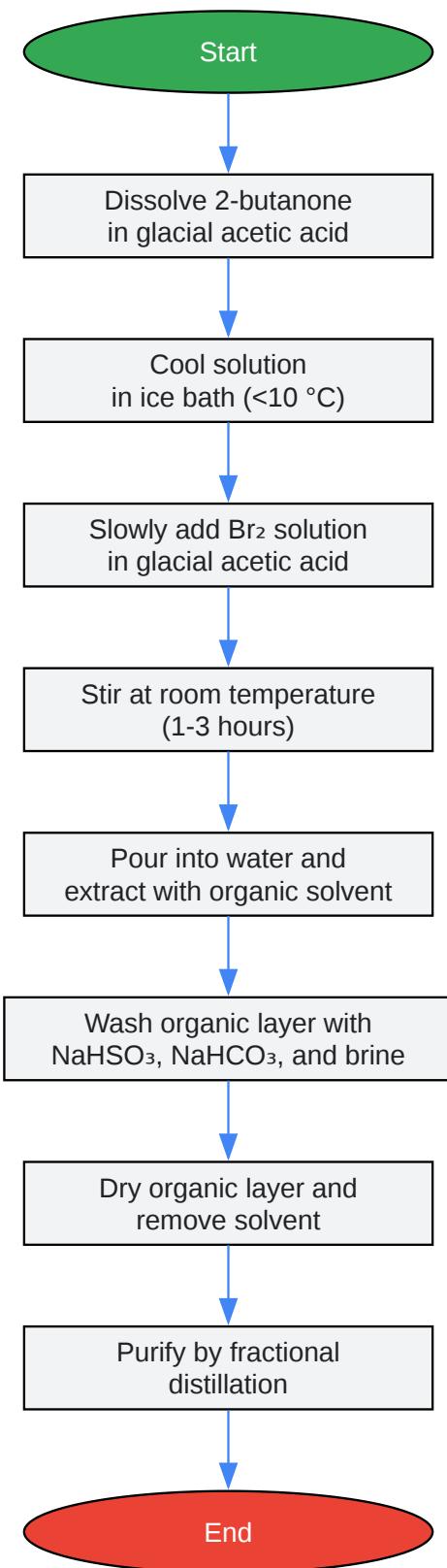
Table 1: Physicochemical Properties of **3-Bromo-2-butanone**

Property	Value	Reference
CAS Number	814-75-5	[4][5]
Molecular Formula	C ₄ H ₇ BrO	[1][3][4][5]
Molecular Weight	151.00 g/mol	[3][4][5]
Appearance	Clear light yellow to brown liquid	[1]
Boiling Point	36 °C (11 mmHg)	[5][6]
Density	1.416 g/mL at 25 °C	[6]
Flash Point	>100 °C	[6]
Solubility	Miscible with dichloromethane	[1][6]

Table 2: Spectroscopic Data of **3-Bromo-2-butanone**

Technique	Data	Reference
¹ H NMR	Spectrum available	[7]
¹³ C NMR	Spectrum available (in CDCl ₃)	[1][4]
Mass Spectrometry (MS)	Mass spectrum (electron ionization) available	[4][8]
Infrared (IR)	Spectrum available (liquid film)	[1]


Synthesis of **3-Bromo-2-butanone**


The most prevalent method for the synthesis of **3-bromo-2-butanone** is the direct bromination of 2-butanone (methyl ethyl ketone). The regioselectivity of this reaction is highly dependent on the reaction conditions, with acidic conditions favoring the formation of the 3-bromo isomer.

Acid-Catalyzed Bromination of 2-Butanone

The acid-catalyzed bromination of ketones proceeds through an enol intermediate. For an unsymmetrical ketone like 2-butanone, the reaction's regioselectivity is determined by the relative stability of the two possible enol tautomers. The more substituted enol is generally more stable, leading to the preferential formation of the thermodynamically favored product.

Signaling Pathway: Mechanism of Acid-Catalyzed Bromination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbino.com]
- 3. (3R)-3-bromobutan-2-one | C4H7BrO | CID 638118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Butanone, 3-bromo- | C4H7BrO | CID 13142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-2-butanone | 814-75-5 | AAA81475 | Biosynth [biosynth.com]
- 6. chembk.com [chembk.com]
- 7. 3-BROMO-2-BUTANONE(814-75-5) 1H NMR [m.chemicalbook.com]
- 8. 2-Butanone, 3-bromo- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of 3-Bromo-2-butanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330396#reagents-used-in-the-synthesis-of-3-bromo-2-butanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com